Pizotifen maleate, also known as Pizotyline maleate, is a compound primarily recognized for its role as a serotonin receptor antagonist. It is particularly effective in the prophylaxis of migraine headaches due to its high affinity for various serotonin receptors, specifically the 5-HT2 and 5-HT1C receptors. The compound is classified under the category of triptans, which are commonly used in migraine treatment.
Pizotifen maleate is synthesized from 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine and is typically available as a crystalline solid. The compound can be sourced from chemical suppliers such as Cayman Chemical and MedChemExpress, which provide detailed specifications regarding its purity and storage conditions .
The synthesis of pizotifen maleate involves several chemical reactions that typically include the condensation of specific precursors. The detailed synthetic pathway includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze and validate the purity of the synthesized product .
Pizotifen maleate has a complex molecular structure characterized by:
The compound's structure can be represented in various forms including 2D and 3D models which illustrate its spatial arrangement and functional groups that interact with serotonin receptors .
Pizotifen maleate undergoes various chemical reactions relevant to its pharmacological activity:
The binding affinity of pizotifen maleate has been quantified using techniques such as radiolabeled ligand binding assays, revealing dissociation constants (Kis) of 7.94 nM for 5-HT2C and 2.4 nM for D2 receptors .
Pizotifen maleate exerts its pharmacological effects primarily through antagonism at serotonin receptors:
Research indicates that pizotifen's antagonistic properties significantly lower the frequency and severity of migraine episodes in clinical settings .
Pizotifen maleate is primarily utilized in scientific research related to migraine treatment. Its applications include:
Pizotifen (chemical name: 4-(1-methyl-4-piperidylidine)-9,10-dihydro-4H-benzo-[4,5]cyclohepta[1,2]-thiophene) was first synthesized in 1964 as part of a chemical exploration of tricyclic compounds with benzocycloheptene structures [1] [7]. Initially designated BC-105, it was identified as a serotonin antagonist through in vivo studies demonstrating its ability to inhibit serotonin-induced contractions in rat uterus and cat nictitating membrane preparations [7]. Early pharmacological profiling revealed potent antihistaminic (H1 receptor) and mild anticholinergic properties, positioning it structurally and functionally between classic tricyclic antidepressants like amitriptyline and the antihistamine cyproheptadine [1] [4]. Its high bioavailability (78%) and prolonged elimination half-life (23 hours) were established in human pharmacokinetic studies by the early 1970s, supporting once-daily dosing potential [1] [7]. The compound received its first regulatory approval in the UK in 1974 under the brand name Sandomigran, marking its formal entry into migraine therapeutics [2].
Table 1: Key Milestones in Pizotifen's Early Development
Year | Event | Significance |
---|---|---|
1964 | Initial synthesis | Identified as a benzocycloheptene-containing tricyclic compound (BC-105) |
Late 1960s | In vivo serotonin antagonism confirmed | Demonstrated inhibition of serotonin-induced smooth muscle contractions |
1974 | UK approval (Sandomigran) | First regulatory approval for migraine prophylaxis |
1977 | Antidepressant effects reported | Double-blind trial showing efficacy in mild-moderate depression [10] |
Initial research emphasized pizotifen's role as a serotonin (5-HT) antagonist, particularly at 5-HT₂ receptors. However, advanced receptor binding studies in the 1980s-2000s revealed a complex multimodal pharmacodynamic profile. Quantitative affinity assays demonstrated potent binding to additional targets:
This broad polypharmacology shifted the mechanistic understanding of pizotifen from a selective serotonin blocker to a multi-receptor modulator. Functional studies further revealed its ability to antagonize the discriminative stimulus effects of psychedelics (LSD, mescaline) and MDMA via 5-HT₂A blockade, suggesting applications in substance toxicity management [1] [10]. Notably, its affinity profile diverged significantly from structurally related compounds:
Table 2: Comparative Receptor Affinity Profiles (Ki in nM)
Target | Pizotifen | Cyproheptadine | Amitriptyline | Clinical Implication |
---|---|---|---|---|
5-HT₂A | 2.0 | 6.3 | 20 | Migraine prophylaxis, hallucinogen antagonism |
5-HT₂B | 2.0–2.3 | 5.5 | 85 | Cranial vasoregulation |
H₁ | 1.9 | 1.1 | 3.5 | Sedation, weight gain |
M₃ | 29 | 25 | 1.9 | Anticholinergic effects |
NET | 710 | >10,000 | 35 | Limited antidepressant/noradrenergic effects |
Pizotifen's clinical establishment as a migraine prophylactic agent stems from its ability to disrupt multiple pathways in migraine pathophysiology:
Despite decades of use, critical mechanistic questions remain unresolved:
Table 3: Molecular Targets in Migraine Pathophysiology
Target | Affinity (Ki) | Biological Effect in Migraine | Therapeutic Implication |
---|---|---|---|
5-HT₂B | 2.0–2.3 nM | Inhibits neurogenic inflammation in meninges | Prevents vasodilation/plasma extravasation |
H₁ | 1.9 nM | Modulates trigeminovascular nociceptive transmission | Reduces central sensitization |
5-HT₂A | 2.0 nM | Attenuates cortical spreading depression (CSD) | May suppress aura generation |
D₂ | 2.4–87 nM | Alters dopaminergic tone in brainstem nuclei | Modulates nausea/autonomic symptoms |
Platelet SERT | >10,000 nM | Indirectly reduces serotonin-enhanced platelet aggregation | Prevents vasoactive amine release |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7